molecular formula C12H18N2O2 B253695 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Katalognummer B253695
Molekulargewicht: 222.28 g/mol
InChI-Schlüssel: UCRFACWUFRWYDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, also known as TBOA, is a potent inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters play a crucial role in regulating its concentration in the synaptic cleft. TBOA has been extensively studied for its potential therapeutic applications in neurological disorders such as epilepsy, stroke, and neurodegenerative diseases.

Wirkmechanismus

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide exerts its effects by inhibiting the activity of glutamate transporters, which are responsible for the reuptake of glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can result in excitotoxicity and neuronal damage. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to selectively inhibit the activity of the excitatory amino acid transporter subtype 2 (EAAT2), which is the primary glutamate transporter in the brain.
Biochemical and physiological effects:
3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been shown to increase extracellular glutamate levels in various brain regions, including the hippocampus and cortex. This can lead to an increase in neuronal excitability and synaptic plasticity, which may contribute to its therapeutic effects in neurological disorders. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been shown to increase the release of dopamine and other neurotransmitters in the striatum, which may be involved in its effects on motor function.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments is its potency and selectivity for EAAT2. This allows for precise manipulation of glutamate levels in the brain, which is essential for studying its effects on neuronal function and behavior. However, 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has some limitations, including its poor solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are therefore required when using 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide in lab experiments.

Zukünftige Richtungen

There are several future directions for research on 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide, including its potential therapeutic applications in neurological disorders. Further studies are needed to investigate its effects on other glutamate transporters and to determine the optimal dosing and administration routes for clinical use. Additionally, the development of more potent and selective glutamate transporter inhibitors may lead to the discovery of new treatments for neurological disorders.

Synthesemethoden

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide can be synthesized using a multi-step reaction involving the condensation of 3-methylbutanoyl chloride and 4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid, followed by the addition of ammonia to form the amide group. The final product is obtained through a purification process involving recrystallization.

Wissenschaftliche Forschungsanwendungen

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has been widely used as a tool in scientific research to study the role of glutamate transporters in various neurological disorders. It has been shown to be effective in reducing seizures in animal models of epilepsy, and in protecting neurons from ischemic damage in stroke. 3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide has also been investigated for its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

Produktname

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)butanamide

Molekularformel

C12H18N2O2

Molekulargewicht

222.28 g/mol

IUPAC-Name

3-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)butanamide

InChI

InChI=1S/C12H18N2O2/c1-8(2)7-11(15)13-12-9-5-3-4-6-10(9)14-16-12/h8H,3-7H2,1-2H3,(H,13,15)

InChI-Schlüssel

UCRFACWUFRWYDM-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=C2CCCCC2=NO1

Kanonische SMILES

CC(C)CC(=O)NC1=C2CCCCC2=NO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.